molecular formula C19H19N3O3S B2826140 3-(ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 1206995-78-9

3-(ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No. B2826140
CAS RN: 1206995-78-9
M. Wt: 369.44
InChI Key: XHBPEUKJGOGJMK-UHFFFAOYSA-N
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Description

“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is a chemical compound with the molecular formula C14H18N4 and a molecular weight of 242.32 . It is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines .


Molecular Structure Analysis

The molecular structure of “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” consists of a piperazine ring attached to a 3-methyl-1-phenyl-1H-pyrazol-5-yl group .


Physical And Chemical Properties Analysis

The compound “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” has a melting point of 107-108°C, a boiling point of 429°C, and a density of 1.19. It is slightly soluble in DMSO and methanol .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds with structural features similar to "3-(ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide." For instance, research on the synthesis of polyamide-conductive polymers incorporating aromatic moieties for methotrexate sensing demonstrates the versatility of such compounds in material science and sensor technology (Abdel-Rahman et al., 2023). Another study highlights the synthesis of metal complexes of heterocyclic sulfonamide, demonstrating strong carbonic anhydrase inhibitory properties, which indicates potential applications in medicinal chemistry (Büyükkıdan et al., 2013).

Applications in Material Science

The development of new materials, such as conductive polymers for electrochemical sensing of anticancer drugs, showcases the application of related compounds in novel material synthesis and their potential for improving diagnostic tools (Abdel-Rahman et al., 2023). Furthermore, the incorporation of sulfonamide moieties into polymers and their use in surface coatings and printing ink pastes with antimicrobial properties underline the broad utility of these compounds in creating materials with enhanced biological activities (El‐Wahab et al., 2015).

Potential Medicinal Applications

Compounds with sulfonamide groups have been explored for their carbonic anhydrase inhibitory properties, which is significant for developing therapeutic agents (Büyükkıdan et al., 2013). Additionally, the synthesis and evaluation of pyrazole-sulfonamide derivatives for antiproliferative activities against cancer cell lines highlight the potential of these compounds in cancer research (Mert et al., 2014).

Mechanism of Action

“1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” is used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Safety and Hazards

The safety information for “1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethylsulfonyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-26(24,25)17-11-7-8-15(13-17)19(23)20-18-12-14(2)21-22(18)16-9-5-4-6-10-16/h4-13H,3H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPEUKJGOGJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethylsulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

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